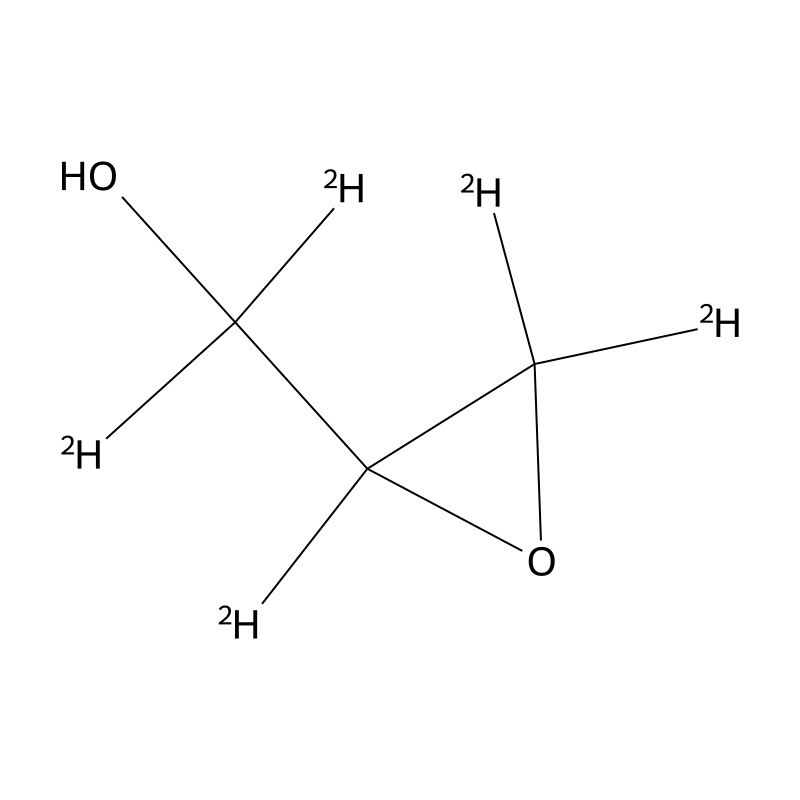

Glycidol-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Unveiling Metabolic Pathways and Mechanisms

Glycidol-d5 can be a valuable tool in studying the metabolism of glycidol within living organisms. By incorporating deuterium atoms (isotopes of hydrogen) into the molecule, scientists can track its progress through metabolic pathways. These deuterium atoms act as tracers, allowing researchers to distinguish between the original glycidol molecule and its metabolites using techniques like mass spectrometry . This information helps elucidate the mechanisms by which organisms process and eliminate glycidol.

Understanding Glycidol's Biological Interactions

Glycidol exhibits some concerning biological properties, including the potential to interact with DNA and other biomolecules. Glycidol-d5 can be employed to investigate these interactions in detail. Researchers can introduce glycidol-d5 into cells or tissues and then analyze which biomolecules it binds to. This can provide insights into the potential toxicity of glycidol and its mechanisms of action at the cellular level .

Investigating Drug Metabolism and Potential

The ability to track the metabolic fate of a compound is crucial in drug development. Glycidol-d5 can be a valuable tool in this context as well. By studying how organisms metabolize a drug candidate labeled with deuterium (like glycidol-d5), researchers can gain insights into its potential efficacy and safety. This information helps in optimizing drug design and predicting potential side effects .

Glycidol-d5, also known as Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol, is a deuterium-labeled analog of glycidol. Its molecular formula is CHO and it has a molecular weight of 79.11 g/mol. This compound is primarily utilized in research as a stable isotope-labeled standard in various analytical applications, particularly in the study of glycidyl esters and their metabolic pathways. Glycidol-d5 is characterized by its epoxide structure, which contributes to its reactivity and utility in

- Oxidation: The epoxide ring can be oxidized to yield diols.

- Reduction: It can be reduced to form glyceryl esters.

- Substitution: The epoxide ring is susceptible to nucleophilic substitution reactions, allowing for the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Glycidol-d5 exhibits biological activity primarily through its interactions with enzymes involved in lipid metabolism. It acts as a substrate for lipases and esterases, leading to the hydrolysis of ester bonds and the release of glycidol and fatty acids. Additionally, it may modulate enzyme activity by inhibiting or activating specific enzymes, thereby influencing metabolic pathways related to lipid transport and storage. Importantly, glycidol itself has been classified as a genotoxic carcinogen, raising concerns regarding its biological effects .

The synthesis of glycidol-d5 typically involves the esterification of palmitic acid with deuterium-labeled glycidol. This reaction is often catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions. In industrial settings, high-temperature processing during the deodorization step of oil refining is employed to ensure the incorporation of deuterium into the glycidol moiety .

Glycidol-d5 is predominantly used in analytical chemistry as a stable isotope-labeled internal standard for quantifying glycidyl esters and other related compounds in food products and environmental samples. Its role as a tracer in metabolic studies allows researchers to track the fate of glycidol in biological systems. Furthermore, it aids in understanding the formation mechanisms of glycidyl esters during food processing .

Research indicates that glycidol-d5 interacts with various biomolecules, including enzymes and proteins involved in lipid metabolism. These interactions are crucial for elucidating the metabolic pathways that glycidol undergoes within biological systems. Studies have shown that glycidol-d5 can influence gene expression by binding to transcription factors, thereby altering the activity of target genes related to lipid metabolism and transport .

Glycidol-d5 shares structural similarities with several other compounds, particularly those involved in lipid metabolism and esterification processes. Here are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Glycidol | Epoxide | Genotoxic; precursor for glycidyl esters |

| Glycidyl Palmitate | Glycidyl ester | Used in food products; potential health risks |

| 3-Monochloropropanediol | Chlorinated compound | Byproduct from glycidyl esters; toxic concerns |

| 2-Monochloropropanediol | Chlorinated compound | Related to 3-MCPD; health implications |

Glycidol-d5's uniqueness lies in its stable isotope labeling, which allows for precise quantification and tracking in metabolic studies without altering the compound's chemical behavior significantly .

Catalytic Deuteration Techniques

The synthesis of Glycidol-d5, a pentadeuterated analog of glycidol with the molecular formula C₃H₅D₅O₂ and molecular weight of 79.11 g/mol, represents a significant advancement in isotope-labeled compound production [3] [5]. This deuterated epoxide serves as a critical stable isotope-labeled standard for analytical applications, particularly in metabolic pathway studies and mass spectrometric analyses [2] [3].

B(C₆F₅)₃-Mediated Polymerization Systems

Tris(pentafluorophenyl)borane catalytic systems have emerged as powerful tools for deuteration reactions through their unique silane activation mechanisms [12]. The catalyst operates by activating silicon-hydrogen bonds rather than directly coordinating with carbonyl substrates, enabling highly selective deuteration processes [12]. Research demonstrates that B(C₆F₅)₃ functions through a frustrated Lewis pair mechanism, where the borane catalyst activates silanes for nucleophilic attack by organic substrates [11] [12].

The kinetic studies of B(C₆F₅)₃-mediated systems reveal second-order dependence on catalyst concentration, indicating bimolecular propagation mechanisms [11]. For deuteration applications, this system exhibits exceptional selectivity toward silicon-deuterium bond activation, with the ortho fluorine atoms of the borane catalyst stabilizing the Si-H-B complex formation [12]. The reaction rates can be manipulated through catalyst loading optimization, where increased B(C₆F₅)₃ concentrations enhance polymerization rates while maintaining narrow molecular weight distributions [11].

| Parameter | Value | Reference |

|---|---|---|

| Catalyst Loading Effect | Second-order kinetics | [11] |

| Temperature Range | 20-30°C optimal | [11] |

| Molecular Weight Control | Independent of catalyst concentration | [11] |

| Dispersity Values | 1.05-1.13 | [11] |

The B(C₆F₅)₃ system demonstrates remarkable functional group tolerance, making it suitable for deuteration of reactive epoxide systems like Glycidol-d5 [12]. The catalyst's ability to selectively reduce carbonyl functionalities while preserving epoxide rings represents a significant advantage for maintaining the structural integrity of deuterated glycidol during synthesis [12].

Solvent Effects in Heterogeneous Synthesis

Solvent selection plays a crucial role in heterogeneous deuteration reactions, significantly influencing both reaction rates and selectivity [15] [16]. The choice of reaction medium affects catalyst-substrate interactions, mass transfer phenomena, and the overall efficiency of deuterium incorporation [17] [20].

Research on heterogeneous catalysis reveals that solvent polarity parameters, including dipole moment, dielectric constant, and hydrogen bonding capabilities, directly correlate with deuteration efficiency [20]. Aprotic polar solvents generally provide superior performance compared to protic solvents due to reduced competitive hydrogen bonding with deuterium sources [17] [20].

The relationship between solvent properties and catalytic activity follows predictable patterns based on solvent-catalyst interactions [20]. For epoxide deuteration systems, the strength of solvent adsorption on metal surfaces inversely correlates with reaction rates, where strong adsorption can block active sites and inhibit deuteration [20].

| Solvent Class | Activity Order | Key Interaction | Reference |

|---|---|---|---|

| Aprotic Polar | Highest | Electronic stabilization | [17] |

| Protic | Moderate | Hydrogen bonding | [20] |

| Apolar | Variable | Van der Waals forces | [20] |

| Pyridine-containing | Selective | Coordination effects | [17] |

Temperature effects in heterogeneous deuteration systems demonstrate that equilibrium constants favor deuterium incorporation at lower temperatures, with K ≈ 2.3 at 30°C compared to K ≈ 1.9 at 130°C [18]. This temperature dependence necessitates careful thermal control during Glycidol-d5 synthesis to maximize deuterium incorporation efficiency [18].

Microwave-assisted heating in deuteration reactions provides direct and uniform energy transfer, improving both heating efficiency and reaction rates compared to conventional heating methods [36]. Flow synthesis methodologies using microwave irradiation have demonstrated superior deuteration ratios, achieving 94.3 atom percent deuterium in aromatic compound syntheses [36].

Purification and Stability Considerations

Chromatographic Separation Challenges

The separation of deuterated compounds from their protiated counterparts presents unique analytical challenges due to minimal differences in physical properties [22] [26]. Gas chromatographic methods have demonstrated successful separation of isotopologues across diverse chemical classes, with stationary phase selection being critical for achieving adequate resolution [22] [26].

Comprehensive studies evaluating twelve different stationary phases for isotopologue separation reveal that ionic liquid phases, phenyl-substituted polydimethylsiloxane phases, and wax phases provide optimal performance [22]. The IL111i ionic liquid phase demonstrates superior separation capabilities for polar deuterated compounds, while SPB-20 and PAG phases excel for broader analyte ranges [22] [26].

The isotope effect in chromatographic separations exhibits both normal and inverse patterns depending on stationary phase polarity [22]. Nonpolar phases typically display inverse isotope effects where heavier isotopic compounds elute earlier, while polar phases demonstrate normal isotope effects [22]. The location of deuterium substitution significantly influences retention behavior, with aliphatic deuteration showing greater inverse effects compared to aromatic substitution [22].

| Stationary Phase | Polarity | Isotope Effect | Optimal Analyte Class | Reference |

|---|---|---|---|---|

| IL111i | High | Normal | Polar compounds | [22] |

| SPB-20 | Medium | Variable | General purpose | [22] |

| PAG | Medium | Variable | Broad range | [22] |

| PDMS phases | Low | Inverse | Nonpolar compounds | [22] |

High-performance liquid chromatography coupled with mass spectrometry provides alternative separation strategies for deuterated epoxides [43] [45]. The chromatographic deuterium effect in reversed-phase systems typically results in earlier elution of deuterated compounds, necessitating careful method optimization to achieve baseline separation [43] [46].

Specialized separation techniques for deuterated glycidyl esters utilize pentafluorophenyl columns, which demonstrate superior reduction of chromatographic deuterium effects through electronic interactions with fluorine substituents [43]. This approach enables high-precision isotopic analysis with minimal sample consumption requirements [43] [45].

Quantitative Analysis of Food Contaminants

3-Monochloropropanediol and Glycidyl Esters in Edible Oils

Glycidol-d5 serves as a critical internal standard for the quantitative determination of 3-monochloropropanediol and glycidyl esters in edible oils using gas chromatography-tandem mass spectrometry methods [1] [2]. The deuterated analogue enables accurate quantification of these process-generated contaminants that form during oil refining processes at elevated temperatures [3] [4].

The application of Glycidol-d5 in edible oil analysis involves multiple analytical approaches. The indirect method utilizes alkaline hydrolysis of ester-bound forms, converting glycidyl esters to glycidol, which is subsequently transformed to 3-monobromopropanediol for gas chromatography-mass spectrometry detection [1] [2]. This approach requires Glycidol-d5 to compensate for matrix effects and extraction variability inherent in complex oil matrices [5] [6].

Direct liquid chromatography-tandem mass spectrometry methods have emerged as alternatives, enabling simultaneous quantification of seven glycidyl ester congeners and twenty-four monochloropropanediol ester variants without ester cleavage or derivatization [7] [3]. These methods demonstrate superior throughput capabilities while maintaining analytical precision through stable isotope dilution analysis using Glycidol-d5 [8] [9].

Research findings indicate glycidyl ester concentrations ranging from below quantification limits to 13,486 nanograms per gram in processed food matrices, while monochloropropanediol esters demonstrate levels up to 12,019 nanograms per gram [7] [3]. The transformation factor for glycidol to 3-monochloropropanediol conversion has been determined as 0.83, enabling accurate back-calculation of original glycidyl ester concentrations [10] [6].

Internal Standardization Strategies for Gas Chromatography-Tandem Mass Spectrometry

Internal standardization using Glycidol-d5 addresses fundamental analytical challenges in mass spectrometry quantification [11] [12]. The deuterated internal standard provides compensation for variability in sample preparation, injection volume, mass spectrometer response, and matrix effects that can significantly impact analytical accuracy [13] [14].

The implementation of Glycidol-d5 follows established protocols where the internal standard is added at consistent concentrations to all analytical samples, calibration standards, quality control samples, and blank matrices [12] [15]. The peak area ratio calculation methodology utilizes the response of the target analyte relative to the Glycidol-d5 internal standard, effectively normalizing for systematic and random analytical variations [16] [17].

Optimal internal standard design requires sufficient mass difference from the target analyte to prevent spectral interference while maintaining chemical similarity for identical analytical behavior [18] [19]. Glycidol-d5 provides a five atomic mass unit difference from native glycidol, ensuring complete chromatographic separation in mass spectrometry detection while preserving chemical and physical properties [20] [21].

Method validation studies demonstrate linearity coefficients exceeding 0.995 across calibration ranges from 10 to 800 nanograms per milliliter [22] [23]. Accuracy assessments yield recovery values between 80 and 120 percent for quality control samples, while precision measurements show relative standard deviations below 10 percent for replicate analyses [22] [23].

Aerosolized Compound Tracking

Electronic Cigarette Emission Profiling

Glycidol-d5 enables comprehensive profiling of electronic cigarette emissions through specialized gas chromatography-mass spectrometry methodologies designed to quantify thermal degradation products [24] [23]. The analytical approach involves aerosol collection using Cambridge filter pads followed by extraction with acetone containing Glycidol-d5 internal standard [25] [26].

The derivatization procedure employs para-toluenesulfonyl chloride and concentrated hydrogen bromide to form stable bromo-para-toluenesulfonate derivatives, enhancing analytical selectivity and sensitivity [24] [22]. This derivatization methodology prevents artifactual glycidol formation during gas chromatography injection, a significant concern with direct injection approaches [22] [27].

Analytical performance characteristics demonstrate instrument detection limits of 0.86 nanograms per milliliter and quantification limits of 10 nanograms per milliliter [23] [26]. Sample-specific quantification limits achieve 180 nanograms per gram for electronic cigarette liquids and 250 nanograms per collection for aerosol samples [23] [26].

Commercial electronic cigarette product assessments reveal glycidol concentrations ranging from 1.64 to 329 nanograms per puff across nine disposable products analyzed using International Organization for Standardization 20768 puffing regimes [23] [26]. These measurements demonstrate the utility of Glycidol-d5 internal standardization for accurate quantification across diverse product matrices and operational conditions [27] [28].

Thermal Degradation Product Differentiation

Thermal degradation analysis using Glycidol-d5 internal standardization enables differentiation of degradation products formed under varying temperature conditions in electronic cigarette systems [29] [30]. Low-temperature degradation between 133 and 175 degrees Celsius produces formic acid and acrylic acid through oxygen-mediated radical mechanisms [29] [31].

Intermediate temperature ranges from 176 to 200 degrees Celsius generate glycidol and formaldehyde as primary degradation products from propylene glycol and vegetable glycerin thermal decomposition [29] [27]. Higher temperature exposures exceeding 200 degrees Celsius yield complex product mixtures including acetaldehyde, glyoxal, propylene oxide, and acrolein [27] [28].

The presence of molecular oxygen significantly enhances degradation product formation at lower temperatures compared to inert atmosphere conditions [30] [31]. Transition metal catalysts, particularly copper-nickel and nickel-chromium alloys present in heating coils, further accelerate thermal oxidation processes and increase hydroxyl radical production [30] [31].

Gas chromatography-mass spectrometry analysis using Glycidol-d5 internal standardization demonstrates linear dynamic ranges extending six orders of magnitude from 0.1 to 10,000 picograms on-column [32] [33]. Mass accuracy measurements maintain sub-parts-per-million precision across the entire concentration range, ensuring reliable compound identification and quantification [32] [33].